molecular formula C10H9FN2 B13609560 4-(4-fluoro-3-methylphenyl)-1H-imidazole

4-(4-fluoro-3-methylphenyl)-1H-imidazole

Cat. No.: B13609560
M. Wt: 176.19 g/mol
InChI Key: PIQXDJOKPRJKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluoro-3-methylphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-fluoro-3-methylphenyl group adds unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylphenyl)-1H-imidazole typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with an appropriate imidazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

The search results primarily discuss the applications of the related compound 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride , not "4-(4-fluoro-3-methylphenyl)-1H-imidazole" as specified in the query. Therefore, the following information pertains to the applications of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride .

Therapeutic Applications

Modulation of mGluR5 Receptors
2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride functions as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). Modulation of mGluR5 receptors has potential in treating neuropsychiatric disorders :

  • Schizophrenia
  • Cognitive disorders such as Alzheimer's disease
  • Dementias related to age or stroke

By enhancing glutamatergic signaling pathways, the compound has demonstrated the ability to improve cognitive functions and mitigate symptoms associated with the aforementioned conditions.

Antimalarial Activity
Derivatives of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride are potential candidates for antimalarial therapies. In vitro studies have demonstrated that these derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. Pharmacokinetic and pharmacodynamic studies have highlighted the potential for single-dose treatments with high cure rates.

Research Findings and Case Studies

Psychotropic Disorders
Research suggests that 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride may alleviate symptoms of schizophrenia and other psychotic disorders. Studies have indicated improvements in cognitive function and a reduction in psychotic symptoms in participants treated with the compound compared to placebo groups.

Malaria Treatment Efficacy
Experiments using PfSCID mouse models showed that treatment with derivatives of the compound resulted in a significant reduction (over 90%) in parasitemia at effective doses. These findings suggest the compound's potential as a single-dose treatment option for malaria . In PfSCID studies, mCMQ069 (a related compound) was tested at 10, 25, and 50 mg/kg doses, with the 10 mg/kg dose consistently showing greater than 90% reduction in parasitemia . A single oral dose of 25 mg/kg and above exhibited greater than a 99% reduction in parasitemia at day 8 post-dosing compared to control mice . The average effective dose to reduce 90% parasitemia (ED90) was determined to be 7.0 mg/kg .

Anticancer Efficacy
A related imidazole compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, suggesting its potential as a microtubule destabilizing agent in cancer treatment.

Metabolic Stability
Research on metabolic stability indicated that imidazole derivatives show favorable profiles when tested with human liver microsomes (HLMs). One derivative maintained over 90% stability after 120 minutes of incubation, suggesting low metabolic degradation and potential for sustained therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenyl isocyanate
  • 4-fluoro-3-methylphenylboronic acid
  • 4-fluoro-3-methylphenylsulfonamide

Uniqueness

4-(4-fluoro-3-methylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H9FN2/c1-7-4-8(2-3-9(7)11)10-5-12-6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

PIQXDJOKPRJKBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CN2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.